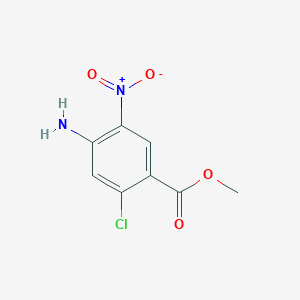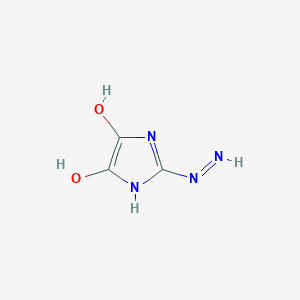methylidene}amino 4-methylbenzoate CAS No. 338962-93-9](/img/structure/B2687901.png)
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate” is a chemical substance with the CAS No. 338962-93-9 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C25H22ClNO3 . The molecular weight is approximately 419.91 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 419.90 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique
The scientific research community has explored various applications of compounds related to (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate, focusing on their synthesis, antimicrobial activities, and potential for further chemical modifications. Below are detailed insights from relevant research findings.
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) focused on synthesizing novel triazole derivatives, including compounds structurally related to (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate. These compounds were synthesized from various ester ethoxycarbonylhydrazones and primary amines, leading to Schiff base derivatives through reactions with 4-methoxybenzaldehyde. The antimicrobial screening of these newly synthesized compounds revealed good to moderate activities against test microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Environmental Monitoring and Assessment
Ye et al. (2008) developed a sensitive method to measure concentrations of environmental phenols, including parabens and triclosan, in human milk using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry. This research highlights the importance of monitoring and assessing the presence of potentially harmful chemicals, derivatives of benzophenone-like compounds, in environmental samples and biological matrices (Ye, Bishop, Needham, & Calafat, 2008).
Chemical Synthesis and Characterization
Butt et al. (2005) synthesized novel aromatic polyimides using diamines and various dianhydrides, demonstrating the versatility of chemical synthesis techniques in creating polymers with potential applications in materials science. The study illustrates how structural modifications, akin to those in (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate, can lead to materials with desirable thermal and optical properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Lipase and α-Glucosidase Inhibition
Research by Bekircan, Ülker, & Menteşe (2015) on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrated significant lipase and α-glucosidase inhibition. This suggests the potential therapeutic applications of these compounds in treating diseases associated with these enzymes, underscoring the importance of chemical derivatives similar to (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Propriétés
IUPAC Name |
[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3/c1-16-3-5-19(6-4-16)25(28)30-27-24(18-9-13-21(29-2)14-10-18)23-15-22(23)17-7-11-20(26)12-8-17/h3-14,22-23H,15H2,1-2H3/b27-24+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLGHHVAPJSTH-SOYKGTTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)Cl)\C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2687821.png)
![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)
![3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)
![3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2687830.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2687834.png)



![N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide](/img/structure/B2687840.png)
